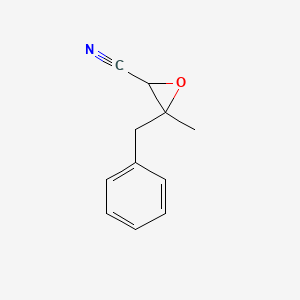
4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one is a synthetic compound categorized as a cathinone. Cathinones are a class of compounds known for their stimulant properties, often used in research and forensic applications . This compound is structurally characterized by a pyrrolidin-2-one ring attached to a 4-fluoro-3-methylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with pyrrolidine under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one involves its interaction with monoamine transporters, particularly dopamine and norepinephrine transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to stimulant effects . This mechanism is similar to other cathinones and is responsible for its psychoactive properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-α-Pyrrolidinopentiophenone: Another cathinone derivative with similar stimulant properties.
N-Ethylheptedrone: A cathinone with a different substitution pattern but similar pharmacological effects.
Uniqueness
4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which influences its pharmacological profile and reactivity. The presence of the fluorine atom and the methyl group provides distinct chemical properties compared to other cathinones .
Propriétés
Formule moléculaire |
C11H12FNO |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
4-(4-fluoro-3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12FNO/c1-7-4-8(2-3-10(7)12)9-5-11(14)13-6-9/h2-4,9H,5-6H2,1H3,(H,13,14) |
Clé InChI |
LEIQBLOEQRZISG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2CC(=O)NC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


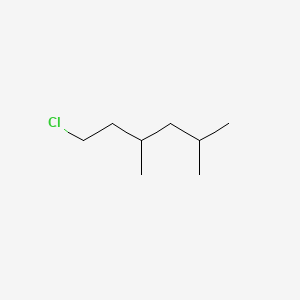
![2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)
![2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13185306.png)
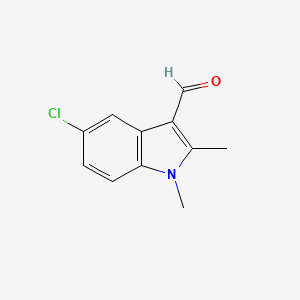
![4-(2-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13185316.png)

![3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13185322.png)
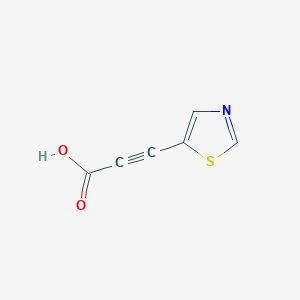



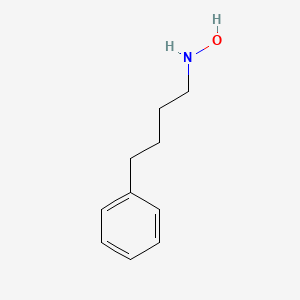
![Benzyl 3-(aminomethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13185369.png)
